4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid
CAS No.: 135401-79-5
Cat. No.: VC20884891
Molecular Formula: C10H13NO5
Molecular Weight: 227.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135401-79-5 |
---|---|
Molecular Formula | C10H13NO5 |
Molecular Weight | 227.21 g/mol |
IUPAC Name | 5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2-oxazole-3-carboxylic acid |
Standard InChI | InChI=1S/C10H13NO5/c1-5-6(7(8(12)13)11-16-5)9(14)15-10(2,3)4/h1-4H3,(H,12,13) |
Standard InChI Key | BYNZWEDTUQSLIM-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NO1)C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES | CC1=C(C(=NO1)C(=O)O)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structure
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid (CAS: 135401-79-5) is characterized by an isoxazole core with specific functional group substitutions. The compound features a tert-butoxycarbonyl (BOC) protecting group at position 4, a methyl group at position 5, and a carboxylic acid at position 3. This unique arrangement of functional groups provides both stability and reactivity, making it valuable for multi-step organic syntheses .
Physical and Chemical Properties
The compound exhibits distinct physical and chemical properties that influence its applications and handling requirements, as detailed in the following table:
Property | Description |
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CAS Number | 135401-79-5 |
Molecular Formula | C₁₀H₁₃NO₅ |
Molecular Weight | 227.21392 g/mol |
Physical Appearance | Off-white to white powder |
Purity (Commercial) | 98% minimum |
Storage Requirements | 2-8°C, away from light |
Identification Methods | HNMR, HPLC |
Solubility | Soluble in organic solvents (e.g., THF, DCM) |
The compound's structure incorporates the isoxazole heterocycle, which is a five-membered ring containing adjacent oxygen and nitrogen atoms. The presence of the BOC group serves as a protective moiety for amines or hydroxyl groups in multi-step organic syntheses, particularly in pharmaceutical and peptide chemistry .
Synthesis and Preparation
The synthesis of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid typically involves multiple steps, beginning with 5-methylisoxazole-3-carboxylic acid as the starting material. While specific synthetic routes may vary, a common approach involves the following general procedure:
General Synthetic Route
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Reaction of 5-methylisoxazole-3-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O)
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Addition of a suitable base (e.g., sodium hydroxide or triethylamine)
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Reaction in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures
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Purification through standard techniques such as recrystallization or column chromatography
This synthetic process introduces the BOC protecting group to the isoxazole core, resulting in the target compound with high purity.
Chemical Reactivity and Transformations
The reactivity of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid is dominated by its functional groups, each offering distinct reaction pathways:
Carboxylic Acid Reactivity
The carboxylic acid group at position 3 can undergo various transformations:
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Esterification reactions with alcohols
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Amidation reactions with amines
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Reduction to alcohols using appropriate reducing agents
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Coupling reactions for peptide synthesis
BOC Group Reactions
The tert-butoxycarbonyl protecting group can be selectively removed (deprotected) using:
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Strong acids like trifluoroacetic acid (TFA) in dichloromethane
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Hydrochloric acid (HCl) in methanol or dioxane
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Other acidic conditions that cleave the tert-butyl carbamate linkage
This selective deprotection is particularly valuable in multi-step syntheses where controlled unveiling of functional groups is required.
Applications in Research and Development
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid has found applications across various scientific disciplines, particularly in pharmaceutical research and synthetic organic chemistry.
Pharmaceutical Applications
The compound serves as an important intermediate in the synthesis of various pharmaceutical compounds, including:
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Antimicrobial agents, leveraging the isoxazole moiety's association with antimicrobial properties
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Anti-inflammatory drugs, as isoxazole derivatives often exhibit anti-inflammatory effects
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Other bioactive compounds where the isoxazole heterocycle provides a rigid scaffold
Synthetic Organic Chemistry
As a building block in synthetic organic chemistry, this compound offers:
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A protected heterocyclic scaffold that can be further functionalized
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Multiple reactive sites for diverse chemical transformations
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Controlled reactivity through selective deprotection of the BOC group
Structural Comparison with Related Compounds
Understanding the unique properties of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid can be enhanced by comparing it with structurally similar compounds:
Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Differences |
---|---|---|---|---|
4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid | 135401-79-5 | C₁₀H₁₃NO₅ | 227.21 g/mol | Reference compound |
5-Methylisoxazole-3-carboxylic acid | 3405-77-4 | C₅H₅NO₃ | 127.10 g/mol | Lacks BOC group at position 4 |
5-(tert-Butyl)-3-methylisoxazole-4-carboxylic acid | 1082584-90-4 | C₉H₁₃NO₃ | 183.20 g/mol | Has tert-butyl at position 5 and methyl at position 3 |
4-((tert-Butoxycarbonyl)amino)-3-methylisoxazole-5-carboxylic acid | Not specified in search results | C₁₀H₁₄N₂O₅ | 242.23 g/mol | Contains amino group, different substitution pattern |
These structural variations significantly affect the chemical properties, reactivity patterns, and potential applications of each compound .
Analytical Characterization
Analytical techniques employed for characterizing 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid include:
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR typically shows characteristic signals for:
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tert-butyl protons of the BOC group (δ ~1.4 ppm)
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Methyl group at position 5 (δ ~2.4-2.6 ppm)
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Carboxylic acid proton (variable, often broad)
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-
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Infrared (IR) Spectroscopy:
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is commonly used for purity assessment and quality control of the compound, allowing detection of impurities or degradation products .
Future Research Directions
Based on the properties and applications of 4-(tert-Butoxycarbonyl)-5-methylisoxazole-3-carboxylic acid, several promising research directions can be envisioned:
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Development of novel pharmaceutical compounds using this building block, particularly targeting antimicrobial and anti-inflammatory applications
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Exploration of alternative synthetic routes to improve yield, reduce environmental impact, or enable specific modifications
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Investigation of structure-activity relationships in derivatives of this compound to optimize biological activity
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Application in the synthesis of advanced materials with specific properties
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